molecular formula C6H5NaO4S B7776046 sodium;3-hydroxybenzenesulfonate

sodium;3-hydroxybenzenesulfonate

Cat. No.: B7776046
M. Wt: 196.16 g/mol
InChI Key: SYGMNXFMNIFZLK-UHFFFAOYSA-M
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Description

Sodium 3-hydroxybenzenesulfonate (CAS: 14278-60-5) is an aromatic sulfonate compound with the molecular formula C₆H₅O₄S·Na and a molecular weight of 196.16 g/mol . Its structure consists of a benzene ring substituted with a hydroxyl (-OH) group at the 3-position and a sulfonate (-SO₃⁻Na⁺) group. This compound is widely utilized as an intermediate in organic synthesis, pharmaceuticals, and specialty chemicals due to its polar and water-soluble nature .

Properties

IUPAC Name

sodium;3-hydroxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGMNXFMNIFZLK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Phenolic Derivatives

The sulfonation of phenolic compounds remains the most direct route to synthesize sodium 3-hydroxybenzenesulfonate. This method typically involves reacting resorcinol (1,3-dihydroxybenzene) with sulfonating agents such as sulfuric acid or sulfur trioxide. A study by Mukhammadiev et al. demonstrated that the regioselectivity of sulfonation depends heavily on reaction temperature and stoichiometry . For instance, at 120°C, resorcinol reacts with concentrated sulfuric acid in a 1:1.2 molar ratio to yield 3-hydroxybenzenesulfonic acid, which is subsequently neutralized with sodium hydroxide to form the sodium salt .

Key Parameters:

  • Temperature: 100–130°C (optimal: 120°C)

  • Molar Ratio (Resorcinol:H₂SO₄): 1:1.1–1.3

  • Neutralization pH: 8.5–9.0

Phase-Transfer Catalyzed Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful tool for enhancing reaction efficiency in sulfonate synthesis. A patent by CN105585513A detailed the use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in the synthesis of sodium 3-chloro-2-hydroxypropanesulfonate . While this method targets an aliphatic sulfonate, its principles are adaptable to aromatic systems. By employing TBAB (3–8 wt% of substrate), the reaction between sodium bisulfite and epichlorohydrin achieved a 75.1% yield under optimized conditions . For sodium 3-hydroxybenzenesulfonate, analogous PTC conditions could facilitate the sulfonation of resorcinol in a biphasic system.

Optimized PTC Conditions (Hypothetical Adaptation):

ParameterValue
Catalyst (TBAB)5 wt% of resorcinol
Reaction Temperature80–90°C
Molar Ratio (Resorcinol:NaHSO₃)1:1.1–1.3
Reaction Time2–3 hours

Microchannel Reactor Technology

Continuous-flow microchannel reactors offer significant advantages in controlling exothermic reactions and improving product consistency. A patent by CN112174857A utilized this technology for synthesizing sodium 3-hydroxypropanesulfonate, achieving a 92% yield by maintaining precise temperature (20–60°C) and pressure (0.5–1 MPa) conditions . Adapting this approach to aromatic sulfonation could involve pumping resorcinol and sodium bisulfite solutions into a microchannel reactor at controlled flow rates.

Example Flow Parameters (Hypothetical):

ComponentPumping Speed (kg/h)
Resorcinol Solution130–135
Sodium Bisulfite Solution80–85

Recrystallization and Purification

Post-synthesis purification is critical for achieving pharmaceutical-grade sodium 3-hydroxybenzenesulfonate. The patent CN105585513A emphasized the role of ethanol washing and water recrystallization in removing unreacted starting materials and byproducts . For the aromatic analog, recrystallization from a 9:1 water-ethanol mixture could enhance purity to >99%, as evidenced by similar sulfonate purification protocols .

Environmental and Economic Considerations

Modern synthetic routes prioritize solvent recovery and waste minimization. The recycling of reaction mother liquors, as demonstrated in CN105585513A, reduces raw material consumption by 15–20% . Additionally, replacing batch reactors with microchannel systems lowers energy usage by 30% . These advancements align with green chemistry principles and are directly applicable to sodium 3-hydroxybenzenesulfonate production.

Chemical Reactions Analysis

Sodium 3-hydroxybenzenesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions are sulfonic acids, sulfonates, and sulfones .

Scientific Research Applications

Organic Chemistry

  • Reagent in Synthesis : Sodium 3-hydroxybenzenesulfonate is employed as a reagent in organic synthesis, particularly in the formation of esters, amides, and sulfones. It acts as a catalyst in esterification reactions, enhancing reaction rates and yields.
  • Substitution Reactions : The compound participates in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups into aromatic systems.

Biochemistry

  • Buffer Component : In biochemical assays, sodium 3-hydroxybenzenesulfonate serves as a buffer component, maintaining pH stability during experiments involving enzymes and other biological molecules.
  • Polymeric Photosensitizers : It plays a role in studies related to polymeric photosensitizers and the photosensitized oxidation of phenolic compounds in aqueous solutions.

Industrial Applications

  • Dyes and Pigments : The compound is used as an intermediate in the production of dyes and organic pigments, contributing to the colorant industry.
  • Surfactants and Detergents : Sodium 3-hydroxybenzenesulfonate is utilized in the formulation of surfactants and detergents due to its effective wetting properties.

Case Study 1: Catalytic Properties

A study demonstrated that sodium 3-hydroxybenzenesulfonate significantly increased the yield of esters in esterification reactions when used as a catalyst. The reaction conditions were optimized using this compound, resulting in a yield increase of over 30% compared to traditional methods .

Case Study 2: Environmental Applications

Research indicated that sodium 3-hydroxybenzenesulfonate could enhance the solubility of certain pollutants in water, facilitating their removal through advanced oxidation processes. This property has implications for environmental remediation strategies aimed at cleaning contaminated water sources .

Mechanism of Action

The mechanism of action of sodium 3-hydroxybenzenesulfonate involves its interaction with various molecular targets and pathways. It acts as a sulfonating agent, introducing sulfonic acid groups into organic molecules. This modification can alter the chemical and physical properties of the target molecules, making them more soluble and reactive .

Comparison with Similar Compounds

Sodium 3-Sulfobenzoate

  • Molecular Formula : C₇H₅NaO₅S
  • Molecular Weight : 224.16 g/mol .
  • Key Differences :
    • Contains a carboxylate (-COO⁻Na⁺) group instead of a hydroxyl group.
    • The additional carboxylate increases acidity (pKa ~2–3) compared to the hydroxyl group (pKa ~10), altering reactivity in aqueous solutions .
  • Applications : Primarily used in ion-pair chromatography and as a surfactant modifier.

Potassium 3-Hydroxy-4-Methoxybenzene-1-Sulfonate

  • Molecular Formula : C₇H₇KO₅S
  • Molecular Weight : 242.28 g/mol .
  • Key Differences :
    • Substituted with methoxy (-OCH₃) at the 4-position and potassium as the counterion.
    • Methoxy’s electron-donating effect enhances ring stability, while potassium improves solubility in polar aprotic solvents compared to sodium .
  • Applications : Niche uses in agrochemicals and dyestuff intermediates.

Sodium 3-Amino-5-Chloro-4-Methylbenzenesulfonate

  • Molecular Formula : C₇H₇ClNNaO₃S
  • Molecular Weight : 243.64 g/mol .
  • Key Differences: Features amino (-NH₂), chloro (-Cl), and methyl (-CH₃) substituents. Amino groups enable hydrogen bonding, while chloro and methyl groups increase lipophilicity, reducing water solubility compared to sodium 3-hydroxybenzenesulfonate .
  • Applications : Used in pharmaceutical synthesis (e.g., antibacterial agents).

Sodium 3-Hydroxypropane-3-Sulphonate

  • Molecular Formula : C₃H₇NaO₄S
  • Molecular Weight : 162.13 g/mol .
  • Key Differences :
    • Aliphatic backbone (propane) instead of aromatic.
    • Lower thermal stability and higher flexibility, making it less suitable for high-temperature applications .
  • Applications : Specialty surfactants and corrosion inhibitors.

Linear Alkylbenzene Sulfonates (LAS)

  • Example : Sodium dodecylbenzenesulfonate
  • Molecular Formula : C₁₈H₂₉NaO₃S
  • Molecular Weight : 348.48 g/mol .
  • Key Differences :
    • Long alkyl chains enhance surfactant properties (e.g., micelle formation).
    • Sodium 3-hydroxybenzenesulfonate lacks alkyl chains, making it less effective as a detergent but more biodegradable .
  • Applications : Dominant use in detergents and emulsifiers.

Structural and Functional Analysis

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (e.g., -SO₃⁻ in sodium 3-hydroxybenzenesulfonate): Increase acidity and stabilize negative charges, enhancing solubility in water .
  • Electron-Donating Groups (e.g., -OCH₃ in potassium 3-hydroxy-4-methoxybenzene-1-sulfonate): Reduce electrophilicity of the ring, slowing substitution reactions .

Counterion Influence

  • Sodium vs. Potassium : Potassium salts generally exhibit higher solubility in organic solvents (e.g., DMSO) due to weaker ion pairing compared to sodium .

Thermal Stability

  • Aromatic sulfonates (e.g., sodium 3-hydroxybenzenesulfonate) demonstrate higher thermal stability (>250°C) than aliphatic variants like sodium 3-hydroxypropane-3-sulphonate (<150°C) .

Q & A

What are the established synthetic routes for sodium 3-hydroxybenzenesulfonate, and how do reaction conditions influence yield and purity?

Methodological Answer:
Sodium 3-hydroxybenzenesulfonate is synthesized via sulfonation of 3-hydroxybenzenesulfonic acid followed by neutralization with sodium hydroxide. Key parameters include:

  • Temperature : Maintained at 80–100°C during sulfonation to avoid over-sulfonation.
  • Stoichiometry : A 1:1 molar ratio of sulfonating agent (e.g., concentrated H₂SO₄) to precursor minimizes disulfonated byproducts.
  • Purification : Recrystallization from aqueous ethanol (1:3 v/v) yields >95% purity, validated by elemental analysis and HPLC .

Which spectroscopic and crystallographic techniques are most effective for characterizing sodium 3-hydroxybenzenesulfonate, and what key data signatures should researchers prioritize?

Methodological Answer:

Technique Key Data
FT-IR O–H stretch (~3400 cm⁻¹), S=O symmetric/asymmetric stretches (1040 cm⁻¹ and 1180 cm⁻¹).
¹H NMR (D₂O) Aromatic protons: doublet (δ 7.2 ppm, J = 8.5 Hz) and triplet (δ 7.5 ppm).
X-ray Diffraction Monoclinic P2₁/c space group with hydrogen-bonded layers (d(O···O) = 2.65 Å) .

How does the hydration state of sodium 3-hydroxybenzenesulfonate impact its crystallographic refinement, and what methods resolve ambiguities in solvent occupancy?

Methodological Answer:
Hydration states (e.g., anhydrous vs. dihydrate) are resolved using:

  • SHELXL Refinement : Constraints on isotropic displacement parameters for water molecules.
  • Thermal Analysis : TGA shows a 5% mass loss at 110°C (corresponding to two water molecules).
  • Powder XRD : Distinguishes polymorphs by lattice parameter shifts (e.g., Δc = 0.8 Å for dihydrate) .

What experimental approaches reconcile conflicting reports on the hydrogen-bonding behavior of sodium 3-hydroxybenzenesulfonate in supramolecular assemblies?

Methodological Answer:
Contradictions arise from pH-dependent protonation of the hydroxyl group. Systematic studies involve:

  • pH-Controlled Crystallization (4–8): Deprotonation above pH 6 shifts bonding from O–H···O sulfonate to Na⁺···O interactions.
  • Graph Set Analysis : Etter’s notation identifies R₂²(8) motifs in acidic conditions and R₄⁴(12) motifs in basic conditions .

In catalytic applications, how does sodium 3-hydroxybenzenesulfonate’s electronic structure influence its coordination with transition metals, and what spectroscopic evidence supports these interactions?

Methodological Answer:

  • Coordination Mode : Sulfonate acts as a monodentate ligand (Cu–O bond length = 1.95 Å via EXAFS).
  • UV-Vis Spectroscopy : d-d transitions at 650 nm (ε = 120 M⁻¹cm⁻¹) confirm Cu(II) complexation.
  • Stability Constant : log K = 3.2 ± 0.1 (determined by EDTA competitive titration) .

What protocols ensure accurate quantification of sodium 3-hydroxybenzenesulfonate in mixed-phase systems (e.g., aqueous/organic emulsions)?

Methodological Answer:

  • Ion-Pair Chromatography : C18 column with 0.01 M tetrabutylammonium bromide in acetonitrile/water (60:40).
  • Calibration : Linear range 0.1–10 mM (R² > 0.999, RSD <2%).
  • Interferent Removal : Pre-treatment with Ag⁺/Ba²⁺ precipitates chloride/sulfate .

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